molecular formula C14H16N4Si B11852869 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline CAS No. 84645-37-4

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline

Katalognummer: B11852869
CAS-Nummer: 84645-37-4
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: RZKDNNZKHLCTOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline is a heterocyclic compound that combines the structural features of isoquinoline and triazole. Isoquinoline is a nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The trimethylsilyl group attached to the triazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.

Vorbereitungsmethoden

The synthesis of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline typically involves the following steps:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance, studies have shown that the incorporation of a 1,2,3-triazole moiety in drug design can enhance the bioactivity of compounds against various cancer cell lines. A notable case involved a series of compounds where the 1,2,3-triazole derivative displayed improved potency against human cervix carcinoma (HeLa) cells compared to its parent compound .

Bioisosterism in Drug Design
The concept of bioisosterism is crucial in medicinal chemistry for improving drug efficacy and reducing side effects. The 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline has been studied as a bioisostere for amide bonds in drug molecules. This substitution has shown promising results in maintaining or enhancing the pharmacological profile of existing drugs. For example, a study demonstrated that replacing an amide bond with a 1,2,3-triazole ring in imatinib analogs resulted in comparable or superior antitumor activity against resistant cancer cell lines .

Material Science Applications

Synthesis of Functional Materials
The compound has been utilized in synthesizing functional materials such as metal-organic frameworks (MOFs) and coordination polymers. The triazole ring's ability to coordinate with metal ions makes it an excellent candidate for developing new materials with applications in catalysis and gas storage. Research has highlighted the successful incorporation of this compound into MOFs that exhibit enhanced thermal stability and porosity .

Biochemical Applications

Chelating Agents
The compound has been explored as a potential chelating agent due to its ability to form stable complexes with metal ions. Such complexes are valuable in various biochemical applications, including imaging and therapeutic agents. A study reported the successful synthesis of triazole-based ligands that effectively chelate metal ions for use in diagnostic imaging .

Case Studies

Study Application Findings
Study on Anticancer ActivityHeLa CellsThis compound showed IC50 values lower than its parent compound, indicating enhanced potency .
Bioisosterism ResearchImatinib AnalogsThe triazole substitution maintained antitumor activity against resistant cancer lines similar to imatinib .
Synthesis of MOFsMaterial ScienceSuccessfully incorporated into MOFs with improved stability and porosity for catalytic applications .

Wirkmechanismus

The mechanism of action of 1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline involves its interaction with specific molecular targets and pathways:

Biologische Aktivität

1-(5-(Trimethylsilyl)-1H-1,2,3-triazol-4-yl)isoquinoline (CAS Number: 84645-37-4) is a synthetic compound that combines the isoquinoline structure with a triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an antibacterial agent. This article reviews available literature on its synthesis, biological activity, and potential mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with trimethylsilyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This method allows for the formation of the triazole ring while maintaining the integrity of the isoquinoline structure.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies on 1,5-disubstituted 1,2,4-triazoles have shown that they can inhibit tubulin polymerization and induce apoptosis in cancer cells. The compound's mechanism of action may involve:

  • Cell Cycle Arrest : Flow cytometry studies have demonstrated that certain triazole derivatives can arrest HeLa and Jurkat cells in the G2/M phase of the cell cycle .
  • Apoptosis Induction : These compounds also trigger apoptosis through mitochondrial depolarization and activation of caspase pathways .

Table 1: Antitumor Activity of Related Compounds

CompoundIC50 (µM)Mechanism
CA-41.2Tubulin polymerization inhibition
4l0.76Colchicine binding site inhibition
4o1.5Induces apoptosis

Case Studies

One notable study involved the evaluation of a series of triazole derivatives for their biological activities. The results indicated that modifications to the triazole ring significantly influenced both antitumor and antibacterial efficacy. For example:

  • Compound Variants : Variants with different substituents on the triazole ring displayed varied levels of activity against cancer cell lines and bacterial strains.

Eigenschaften

CAS-Nummer

84645-37-4

Molekularformel

C14H16N4Si

Molekulargewicht

268.39 g/mol

IUPAC-Name

(5-isoquinolin-1-yl-2H-triazol-4-yl)-trimethylsilane

InChI

InChI=1S/C14H16N4Si/c1-19(2,3)14-13(16-18-17-14)12-11-7-5-4-6-10(11)8-9-15-12/h4-9H,1-3H3,(H,16,17,18)

InChI-Schlüssel

RZKDNNZKHLCTOQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=NNN=C1C2=NC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.